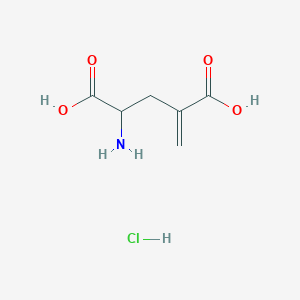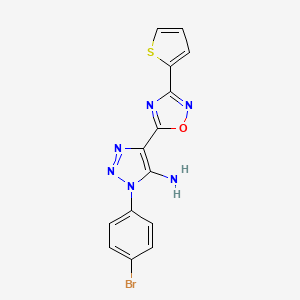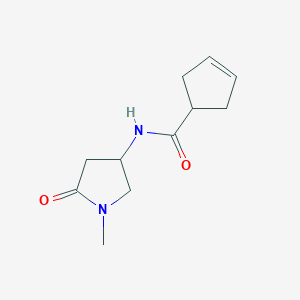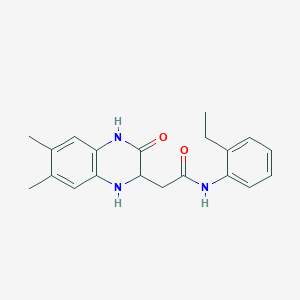![molecular formula C18H23N3O6 B2790290 3-Methyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021117-61-2](/img/structure/B2790290.png)
3-Methyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a 3,4,5-trimethoxybenzoyl group, which is a derivative of benzoic acid with three methoxy groups attached to the benzene ring . It also contains a 1,3,8-triazaspiro[4.5]decane-2,4-dione group, which is a type of spiro compound where two cyclic structures of different sizes share one atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as NMR spectroscopy . The presence of the methoxy groups and the spiro structure would give characteristic signals in the NMR spectrum .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The ester group in the 3,4,5-trimethoxybenzoyl moiety could undergo hydrolysis, transesterification, or other reactions typical of esters . The spiro structure might also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the methoxy groups might increase its solubility in organic solvents . Its melting and boiling points would depend on the size and shape of the molecule, as well as the types of intermolecular forces present .Wirkmechanismus
Target of Action
The primary targets of 3-Methyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4Related compounds such as methyl 3,4,5-trimethoxybenzoate derivatives are known to have biological activities including antimicrobial, anti-inflammatory, and anticancer properties .
Mode of Action
It’s worth noting that related compounds have been shown to exhibit antioxidant and free radical scavenging properties . This suggests that the compound may interact with its targets to neutralize reactive oxygen species, which can cause significant damage to cell structures.
Biochemical Pathways
Related compounds are known to protect tissues and key metabolisms against reactive oxygen species . This suggests that the compound may affect pathways related to oxidative stress and cellular damage.
Result of Action
Related compounds are known to protect against damage to key biomolecules including dna, lipids, enzymes, and proteins . This suggests that the compound may have a protective effect on cellular structures and functions.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several advantages for lab experiments. This compound is a novel compound that has not been extensively studied, which makes it a promising candidate for further research. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, the limitations of this compound include its low solubility in water, which can make it difficult to administer in animal models.
Zukünftige Richtungen
There are several future directions for research on 3-Methyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione. One direction is to further investigate the anticancer properties of this compound. Studies could focus on the mechanism of action of this compound in cancer cells and its potential use in combination with other anticancer drugs. Another direction is to investigate the anti-inflammatory properties of this compound in more detail. Studies could focus on the effects of this compound on specific inflammatory pathways and its potential use in treating inflammatory diseases. Additionally, research could focus on optimizing the synthesis of this compound to increase yield and purity.
Synthesemethoden
The synthesis of 3-Methyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves a multistep process that starts with the reaction of 3,4,5-trimethoxybenzoyl chloride with 3-methyl-1,2,4-triazole to form 3-methyl-1-(3,4,5-trimethoxybenzoyl)-1,2,4-triazole. This intermediate is then reacted with 1,3-diaminopropane to form the spirocyclic compound this compound. The synthesis of this compound has been optimized to increase the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
3-Methyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its anticancer properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been studied for its anti-inflammatory properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-methyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6/c1-20-16(23)18(19-17(20)24)5-7-21(8-6-18)15(22)11-9-12(25-2)14(27-4)13(10-11)26-3/h9-10H,5-8H2,1-4H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZPVDISFNPFNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-nitrobenzamide](/img/structure/B2790208.png)





![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2790216.png)


![3-(Imidazo[1,2-b]pyridazin-3-ylmethoxy)-4-methylbenzamide](/img/structure/B2790219.png)
![4-cyclopropyl-6-(2-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2790220.png)
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2790224.png)
![2-(2,5-difluorophenyl)-4-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2790225.png)
![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2790230.png)